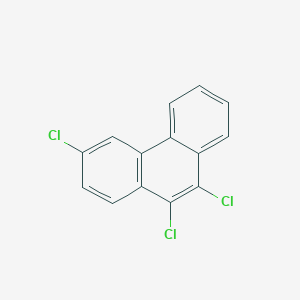

3,9,10-Trichlorophenanthrene

Übersicht

Beschreibung

3,9,10-Trichlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) found in the urban environment . It is known to display dioxin-like toxicity and mutagenicity .

Molecular Structure Analysis

The molecular formula of 3,9,10-Trichlorophenanthrene is C14H7Cl3 . The average mass is 281.564 Da and the monoisotopic mass is 279.961334 Da .Physical And Chemical Properties Analysis

3,9,10-Trichlorophenanthrene has a density of 1.5±0.1 g/cm³, a boiling point of 422.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 65.0±3.0 kJ/mol, and the flash point is 297.7±18.8 °C . The compound has a molar refractivity of 76.6±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Electrochromic Systems and Redox Properties

Research has explored the electrochemical interconversion between various phenanthrene derivatives, contributing to the development of tricolor electrochromic systems. These systems exhibit color changes based on the redox properties of hexaarylethane derivatives, including phenanthrene analogs (Suzuki, Nishida, & Tsuji, 1998).

Laser-Jet Initiated Reactions and Molecular Modeling

Studies involving laser-jet initiated reactions on phenanthrene derivatives like 10,10-diphenyl-9-(10H)-phenanthrenone have provided insights into the mechanisms of decarbonylation and the formation of complex compounds. These studies include molecular modeling to understand the behavior of these compounds (Wilson, Romanova, Azadnia, Bauer, & Johnson, 1994).

Radical Decarboxylation in Organic Synthesis

The radical decarboxylation of phenanthrene derivatives has been used for converting carboxylic acids into hydrocarbons. This process involves the reduction of esters of phenanthrene derivatives under neutral conditions, demonstrating a method for hydrocarbon synthesis (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).

Fluorescence Properties of Copolymers

Electrochemical copolymerization involving phenanthrene derivatives has been researched for developing materials with tunable fluorescence properties. These novel copolymers exhibit a range of beneficial properties including good electrochemical behavior and high electrical conductivity, with potential applications in advanced material science (Liu, Lu, Fan, Xu, Li, & Jiang, 2010).

Chlorination and Environmental Effects

Research on the chlorination of phenanthrene and its derivatives has helped in understanding the environmental effects on rates and products of chlorination. This includes studying the complexities involved in the product-determining stages of reactions involving carbonium ionic intermediates, contributing to the field of environmental chemistry (Mare, Singh, Johnson, Koenigsberger, Lomas, Olmo, & Sexton, 1969).

Molecular Structures and Substituent Effects

Detailed studies on the molecular structures of 9,10-dihydrophenanthrene derivatives, including the effects of substituents on bond lengths and molecular configurations, have been conducted. These studies offer valuable insights into the properties and behaviors of these compounds in various chemical contexts (Suzuki, Ono, Nishida, Takahashi, & Tsuji, 2000).

Atmospheric Oxidation Degradation

Investigations into the OH-initiated atmospheric oxidation degradation of chlorinated phenanthrene derivatives have provided important information on the environmental fate of these compounds. This includes identifying the main oxidation products and determining the atmospheric lifetime of these compounds, which is crucial for understanding their environmental impact (Dang, Shi, Zhang, Hu, & Wang, 2015).

Eigenschaften

IUPAC Name |

3,9,10-trichlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMIAMQUIBTXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9,10-Trichlorophenanthrene | |

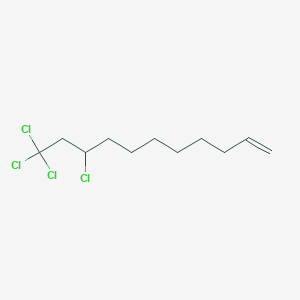

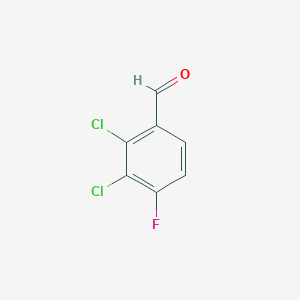

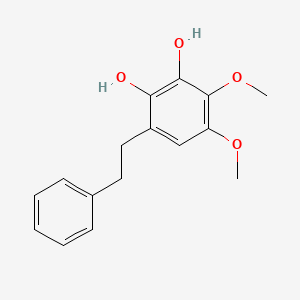

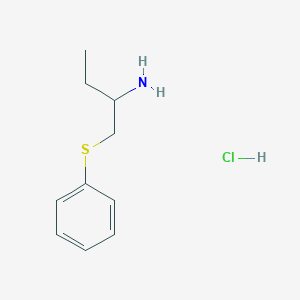

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

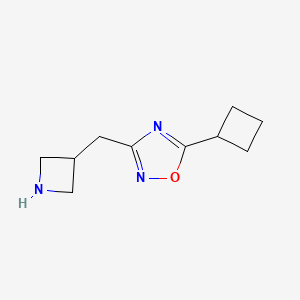

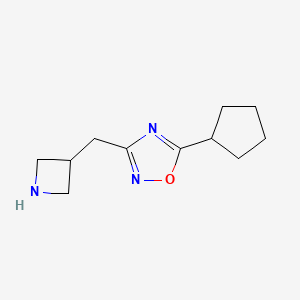

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol](/img/structure/B1471275.png)

![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)

![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)

![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)